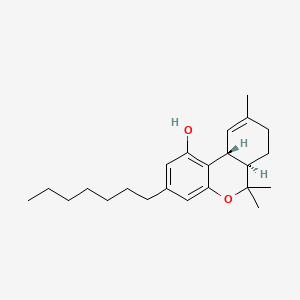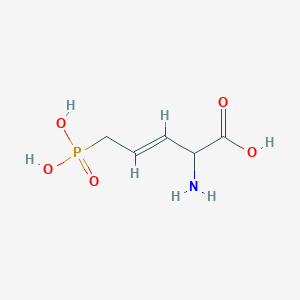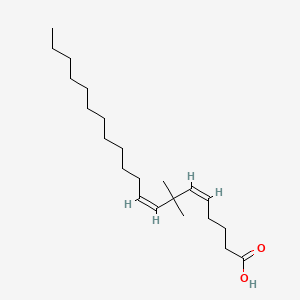
7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid
Overview
Description
7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is a branched-chain unsaturated fatty acid. It is characterized by the presence of two double bonds at the 5th and 8th positions in the carbon chain, with both double bonds in the Z (cis) configuration. The compound also features two methyl groups at the 7th carbon position. This unique structure contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain fatty acid precursor.
Introduction of Double Bonds: The double bonds at the 5th and 8th positions are introduced through selective hydrogenation or dehydrogenation reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to enhance yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is used for hydrogenation.
Substitution: Alcohols, amines, or other nucleophiles can be used in the presence of activating agents like dicyclohexylcarbodiimide (DCC) for esterification or amidation reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides, or other functionalized derivatives.
Scientific Research Applications
7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of branched-chain unsaturated fatty acids.
Biology: Investigated for its role in cellular signaling and membrane fluidity.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of specialty lubricants and surfactants due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid involves its interaction with cellular membranes and enzymes. The compound’s double bonds and branched structure influence membrane fluidity and permeability. It may also interact with specific enzymes involved in fatty acid metabolism, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-(5Z,8Z,11Z)-eicosatrienoic acid: Similar structure but with an additional double bond at the 11th position.
7,7-Dimethyl-(5Z,8Z,11E)-eicosatrienoic acid: Similar structure but with a different configuration of the double bond at the 11th position.
7,7-Dimethyl-(5E,8E)-eicosadienoic acid: Similar structure but with different configurations of the double bonds.
Uniqueness
7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is unique due to its specific double bond positions and configurations, as well as the presence of methyl groups at the 7th carbon. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(5Z,8Z)-7,7-dimethylicosa-5,8-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24)/b19-16-,20-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKRHAILCPYNFH-DUQSFWPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\C(C)(C)/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017363 | |
| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89560-01-0 | |
| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089560010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid influence ROS production in human neutrophils?
A1: this compound acts as a phospholipase A2 (PLA2) inhibitor. [] Research indicates that inhibiting PLA2 activity with this compound leads to a reduction in ROS production within human neutrophils. [] This suggests that PLA2 plays a crucial role in the signaling pathway leading to ROS generation in these cells.
Q2: What is the significance of the observation that this compound can convert hydrogen peroxide-induced constrictions in rat skeletal muscle arterioles to dilations?
A2: This observation suggests that this compound might be interfering with the production of vasoconstrictors downstream of PLA2 activation. [] The study suggests that hydrogen peroxide normally activates a pathway involving Src kinase, PLC, PKC, and PLA2, ultimately leading to the production of Thromboxane A2 (TXA2) by COX-1. [] By inhibiting PLA2, this compound could be preventing TXA2 synthesis, thus shifting the response from constriction to dilation.
Q3: How does the role of this compound in ROS production relate to Alzheimer’s disease research?
A3: While the provided abstracts do not directly link this compound to Alzheimer’s disease research, the research highlights the compound’s role in modulating the ERK-PLA2 pathway. [] This pathway is relevant to Alzheimer's disease as it can influence ROS production, which has been implicated in neuronal damage associated with the disease. Further research is needed to determine if this compound's modulation of this pathway holds therapeutic potential in the context of Alzheimer’s disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




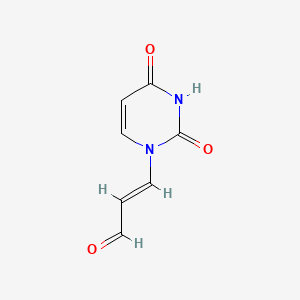
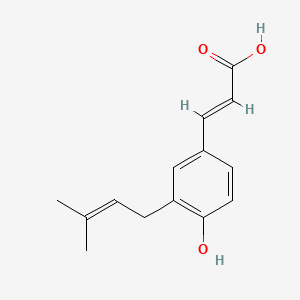

![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)
![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)
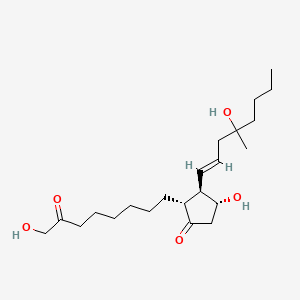
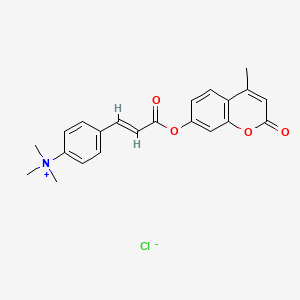
![2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan](/img/structure/B1242648.png)
